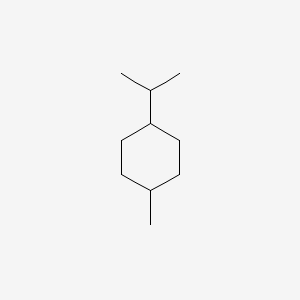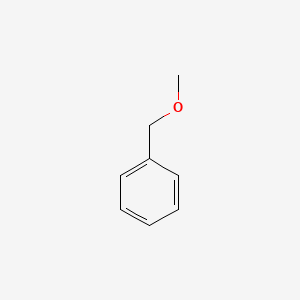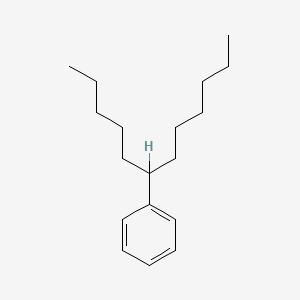
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid is a complex organic compound with significant relevance in various scientific fields It is a derivative of D-xylonic acid, featuring phosphonooxy and dihydrogen phosphate groups
Preparation Methods
The synthesis of (2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid involves multiple steps. The synthetic route typically starts with D-xylonic acid, which undergoes a series of reactions to introduce the phosphonooxy and dihydrogen phosphate groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts to facilitate substitution reactions.
Scientific Research Applications
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential role in biological pathways and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific pathways involved. Detailed studies are required to fully understand the molecular mechanisms and targets of this compound .
Comparison with Similar Compounds
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid can be compared with other similar compounds, such as:
2-C-((Phosphonooxy)methyl)-D-ribose: This compound shares a similar structure but differs in the sugar moiety.
1-Deoxy-D-xylulose-5-phosphate: Another related compound involved in the biosynthesis of terpenoids. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
82263-00-1 |
|---|---|
Molecular Formula |
C6H14O13P2 |
Molecular Weight |
356.11 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4+,6-/m1/s1 |
InChI Key |
ITHCSGCUQDMYAI-ALEPSDHESA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Synonyms |
4-CABP 4-carboxyarabinitol 1,5-biphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole](/img/structure/B1195937.png)
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)











